2-bromo-N1,N1-diethylbenzene-1,4-diamine
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Overview
Description
2-bromo-N1,N1-diethylbenzene-1,4-diamine is a chemical compound with the molecular formula C10H15BrN2. It is known for its applications in various scientific experiments and industrial processes. This compound is characterized by the presence of a bromine atom and two diethylamine groups attached to a benzene ring.
Mechanism of Action
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2-bromo-N1,N1-diethylbenzene-1,4-diamine’s action are currently unknown due to the lack of research on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine typically involves the bromination of N1,N1-diethylbenzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient bromination while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N1,N1-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, or other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-bromo-N1,N1-diethylbenzene-1,4-diamine is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N1,N1-dimethylbenzene-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.
4-amino-N,N-diethylbenzene-1,4-diamine: Similar structure but with an amino group instead of a bromine atom.
Uniqueness
2-bromo-N1,N1-diethylbenzene-1,4-diamine is unique due to the presence of both bromine and diethylamine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
105294-26-6 |
---|---|
Molecular Formula |
C10H15BrN2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.